![molecular formula C21H24F3N3O2S B320510 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B320510.png)
3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)propan-1-one typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the methoxyphenyl group: This can be done through nucleophilic aromatic substitution reactions.
Incorporation of the piperidinyl group: This step may involve the use of piperidine derivatives and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability, while the piperidinyl group may improve its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidine: Lacks the piperidinyl and sulfanyl groups.
2-{[3-(2-methyl-1-piperidinyl)-3-oxopropyl]sulfanyl}-6-(trifluoromethyl)pyrimidine: Lacks the methoxyphenyl group.
Uniqueness
The presence of the methoxyphenyl, piperidinyl, and trifluoromethyl groups in 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)propan-1-one makes it unique, potentially offering a combination of enhanced biological activity, metabolic stability, and binding affinity.
Properties
Molecular Formula |
C21H24F3N3O2S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(2-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C21H24F3N3O2S/c1-14-5-3-4-11-27(14)19(28)10-12-30-20-25-17(13-18(26-20)21(22,23)24)15-6-8-16(29-2)9-7-15/h6-9,13-14H,3-5,10-12H2,1-2H3 |
InChI Key |
ASZYKPGTNFOKER-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1CCCCN1C(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320427.png)
![5-Benzyl-2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B320428.png)
![2-{[(4-Methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320429.png)
![2-(4-methoxyphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B320432.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320433.png)
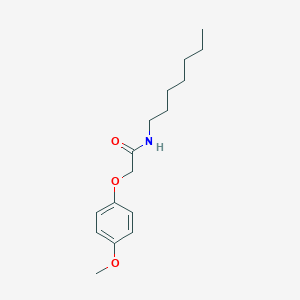
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B320435.png)
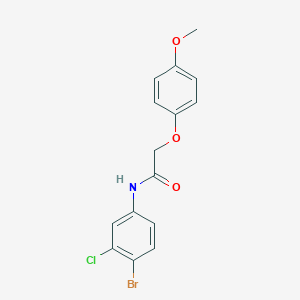
![2-acetylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B320442.png)
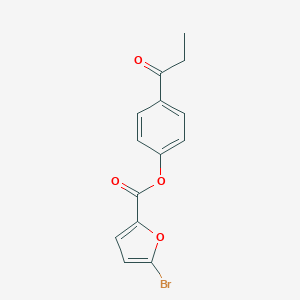
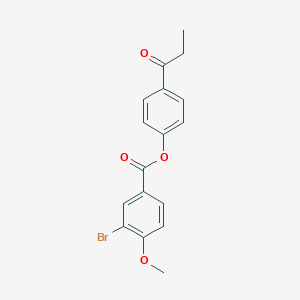
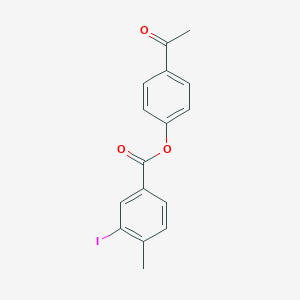
![1-[(4-bromophenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B320450.png)

